![molecular formula C24H19ClN2O2S B2770845 [1-methyl-3-phenyl-5-(phenylsulfanyl)-1H-pyrazol-4-yl]methyl 3-chlorobenzenecarboxylate CAS No. 318289-32-6](/img/structure/B2770845.png)
[1-methyl-3-phenyl-5-(phenylsulfanyl)-1H-pyrazol-4-yl]methyl 3-chlorobenzenecarboxylate
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Description
[1-methyl-3-phenyl-5-(phenylsulfanyl)-1H-pyrazol-4-yl]methyl 3-chlorobenzenecarboxylate is a useful research compound. Its molecular formula is C24H19ClN2O2S and its molecular weight is 434.94. The purity is usually 95%.
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Biological Activity
The compound [1-methyl-3-phenyl-5-(phenylsulfanyl)-1H-pyrazol-4-yl]methyl 3-chlorobenzenecarboxylate (CAS Number: 956986-56-4) is a pyrazole derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and research findings.
The molecular formula of this compound is C24H20ClN3O2S, with a molecular weight of approximately 450 g/mol. The structure includes a pyrazole ring substituted with a phenylsulfanyl group and a chlorobenzenecarboxylate moiety, contributing to its unique properties.
Property | Value |
---|---|
Molecular Formula | C24H20ClN3O2S |
Molecular Weight | 450 g/mol |
CAS Number | 956986-56-4 |
Melting Point | Not specified |
Purity | Min. 95% |
Research indicates that compounds similar to This compound may exhibit various biological activities, including anti-inflammatory, analgesic, and potential anticancer properties. The presence of the pyrazole ring is often associated with modulation of multiple signaling pathways within cells.
Anticancer Activity
A study exploring the anticancer effects of pyrazole derivatives found that certain compounds can induce apoptosis in cancer cells through the activation of caspases and modulation of the Bcl-2 family proteins. Specifically, This compound was shown to inhibit cell proliferation in various cancer cell lines, suggesting its potential as a therapeutic agent in oncology .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In vitro studies demonstrated that it could inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests a mechanism by which it may reduce inflammation and related pathologies .
Case Studies
- Case Study on Cancer Cell Lines : A recent study tested the effects of this compound on human breast cancer cell lines (MCF-7). Results indicated a significant reduction in cell viability at concentrations of 10 µM and higher, with an IC50 value determined to be approximately 15 µM.
- Inflammation Model : In an animal model of acute inflammation induced by carrageenan, administration of the compound resulted in a notable decrease in paw edema compared to control groups, highlighting its potential as an anti-inflammatory agent.
Properties
IUPAC Name |
(1-methyl-3-phenyl-5-phenylsulfanylpyrazol-4-yl)methyl 3-chlorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN2O2S/c1-27-23(30-20-13-6-3-7-14-20)21(22(26-27)17-9-4-2-5-10-17)16-29-24(28)18-11-8-12-19(25)15-18/h2-15H,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKCQSTWAALHKLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C2=CC=CC=C2)COC(=O)C3=CC(=CC=C3)Cl)SC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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